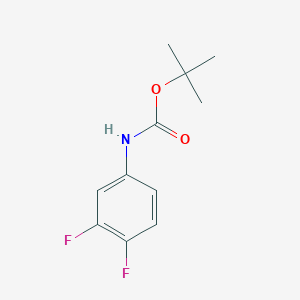

tert-Butyl 3,4-difluorophenylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3,4-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUZQRIAAKGULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382613 | |

| Record name | Carbamic acid, (3,4-difluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144298-04-4 | |

| Record name | Carbamic acid, (3,4-difluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 3,4 Difluorophenylcarbamate and Analogs

Classical and Contemporary Approaches to Carbamate (B1207046) Formation

The formation of the carbamate linkage can be achieved through several well-established and modern chemical transformations. These methods primarily involve the reaction of an amine with a suitable carbonyl source.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc Anhydride) for N-tert-Butoxycarbonylation

The most common and straightforward method for the synthesis of tert-butyl carbamates is the N-tert-butoxycarbonylation of the corresponding amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.orgscispace.com This reaction is widely used for the protection of amino groups in multi-step organic synthesis. chemicalbook.com The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the desired carbamate and the release of tert-butanol (B103910) and carbon dioxide as byproducts.

The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine, thereby increasing its nucleophilicity. wikipedia.org Common bases include sodium bicarbonate, triethylamine, or 4-(dimethylamino)pyridine (DMAP). The choice of solvent and reaction conditions can be tailored to the specific substrate. For anilines, including electron-deficient ones like 3,4-difluoroaniline (B56902), the reaction may require slightly more forcing conditions or the use of a catalyst to achieve high yields. semanticscholar.org Water-mediated catalyst-free conditions have also been developed as an environmentally benign approach. organic-chemistry.org

| Aniline (B41778) Derivative | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | None | Water | Room Temp | High | organic-chemistry.org |

| 3-Chloroaniline | None | Water | Room Temp | - | gsconlinepress.comgsconlinepress.com |

| 4-Nitroaniline | TMG | d₆-DMSO | Room Temp | 78 (equilibrium) | rsc.org |

| Various Anilines | Yttria-zirconia | MeCN | Reflux | Excellent | semanticscholar.org |

| 2,4-Difluoroaniline | Triethylamine | DCM | 0 to Room Temp | 85-91 | vulcanchem.com |

Carbamoylation Strategies Employing Activating Agents (e.g., Carbonyldiimidazole, T3P)

To facilitate carbamate formation, especially with less reactive amines or under milder conditions, various activating agents can be employed. These reagents activate a carbonyl source or the carboxylic acid precursor in the case of the Curtius rearrangement.

Carbonyldiimidazole (CDI) is a versatile reagent for the synthesis of carbamates. acs.org It reacts with alcohols to form carbamoyl-imidazoles, which can then react with amines to yield carbamates. rsc.org Alternatively, CDI can react with an amine to form a carbamoyl-imidazole intermediate, which is then trapped by an alcohol. Mechanochemical methods using CDI have been developed as a sustainable approach for carbamate synthesis, enhancing the reactivity of the intermediates under solvent-free conditions. semanticscholar.orgresearchgate.net This method avoids the use of toxic phosgene (B1210022) and its derivatives. researchgate.net

Propylphosphonic anhydride (T3P®) is another effective activating agent for the synthesis of a variety of carboxylic acid derivatives, including carbamates. researchgate.netcore.ac.ukresearchgate.net T3P® is known for its low toxicity and the easy removal of its byproducts. core.ac.uk It can be used to promote the condensation of amines and carbon dioxide with phenols or thiols to form O-aryl carbamates and S-thiocarbamates, respectively. researchgate.net T3P® is also employed in one-pot Curtius rearrangements, where it activates the carboxylic acid for the formation of the acyl azide (B81097) intermediate. core.ac.uk

| Activating Agent | Precursors | Key Features | Reference |

|---|---|---|---|

| Carbonyldiimidazole (CDI) | Amine, Alcohol | Phosgene-free, forms carbamoyl-imidazole intermediate, applicable in mechanochemistry. | acs.orgrsc.orgsemanticscholar.orgresearchgate.net |

| Propylphosphonic anhydride (T3P®) | Carboxylic acid, Azide source, Alcohol (for Curtius) or Amine, CO₂, Phenol/Thiol | Low toxicity, water-soluble byproducts, useful for one-pot reactions and with racemization-prone substrates. | researchgate.netcore.ac.ukresearchgate.netresearchgate.net |

Synthesis via Isocyanate Intermediates (e.g., Curtius Rearrangement)

The synthesis of carbamates can be efficiently achieved through the generation of an isocyanate intermediate, which is then trapped by an alcohol, in this case, tert-butanol. The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid into an isocyanate. researchgate.netnih.govresearchgate.net This reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. researchgate.netresearchgate.net The isocyanate can then be reacted with tert-butanol to furnish the desired tert-butyl carbamate.

For the synthesis of tert-butyl 3,4-difluorophenylcarbamate, the corresponding 3,4-difluorobenzoic acid would be the starting material. This acid is first converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. The subsequent rearrangement and trapping with tert-butanol yields the target carbamate. One-pot procedures for the Curtius rearrangement have been developed to avoid the isolation of the potentially explosive acyl azide intermediate. organic-chemistry.orgacs.orgsci-hub.seresearchgate.netorgsyn.org These one-pot methods often utilize reagents like DPPA or a combination of di-tert-butyl dicarbonate and sodium azide. organic-chemistry.orgacs.orgsci-hub.seresearchgate.netorgsyn.org The intermediate in this pathway, 3,4-difluorophenyl isocyanate, is a commercially available and versatile building block in its own right. gsconlinepress.comresearchgate.net

Multicomponent and One-Pot Synthesis Approaches for Structurally Related Carbamates

To improve synthetic efficiency, reduce waste, and simplify purification processes, multicomponent and one-pot reactions have gained significant attention in organic synthesis. Several such strategies have been developed for the synthesis of carbamates.

One-pot syntheses often involve the in-situ generation of a reactive intermediate that is immediately consumed in the subsequent step. For example, a one-pot procedure for the synthesis of substituted O-aryl carbamates involves the in-situ formation of an N-substituted carbamoyl (B1232498) chloride from an amine, which then reacts with a substituted phenol. vulcanchem.com Another example is the one-pot conversion of carboxylic acids to carbamates via the Curtius rearrangement, as previously mentioned. core.ac.ukorganic-chemistry.orgacs.orgsci-hub.seresearchgate.netorgsyn.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly convergent approach to complex molecules. Palladium-catalyzed four-component carbonylative coupling of aryl halides, potassium cyanate, and alcohols has been demonstrated for the synthesis of acyl carbamates. acs.org Copper-catalyzed three-component reactions of aryl bromides, potassium cyanate, and secondary amines have been used to produce N,N-disubstituted-N'-arylureas, which are structurally related to carbamates.

Catalytic Systems for Enhanced Carbamate Synthesis

The development of catalytic systems for carbamate synthesis aims to improve reaction rates, enhance selectivity, and enable the use of milder reaction conditions, often with a focus on environmentally benign processes.

Application of Ionic Liquids as Catalysts in N-tert-Butoxycarbonylation

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts in a wide range of organic transformations due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility. tdx.cat In the context of N-tert-butoxycarbonylation, ionic liquids can act as catalysts, reaction media, or both.

Protic ionic liquids have been shown to be efficient catalysts for the N-Boc protection of amines. researchgate.netorgsyn.org The mechanism of catalysis is believed to involve the activation of the carbonyl group of Boc anhydride by the ionic liquid, facilitating the nucleophilic attack by the amine. researchgate.netresearchgate.net For instance, imidazolium-based ionic liquids have been successfully employed to catalyze the selective synthesis of carbamates from amines and dimethylcarbonate. researchgate.net The catalytic activity can be tuned by modifying the cation and anion of the ionic liquid. researchgate.net The use of ionic liquids often allows for easy separation and recycling of the catalyst, adding to the sustainability of the process. researchgate.net

| Amine Substrate | Ionic Liquid Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | [C₆(mpy)₂][CoCl₄]₂⁻ | (Boc)₂O, Room Temp | Efficient | organic-chemistry.org |

| Various Amines | Imidazolium trifluoroacetate | (Boc)₂O, Solvent-free | High | researchgate.net |

| Aromatic Amines | [DBUH][OAc] | CO₂, Silicate ester, 150°C | Low activity | researchgate.net |

| Various Amines | Piperazine (B1678402) based nano-catalysts | (Boc)₂O | - | researchgate.net |

Supported Acid Catalysis in N-Protection Methodologies (e.g., HClO4-SiO2)

The use of solid-supported acid catalysts has gained significant attention as a greener alternative to traditional homogeneous catalysts for the N-protection of amines. One such efficient and reusable catalyst is perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2). organic-chemistry.orgrsc.org This heterogeneous catalyst facilitates the chemoselective N-tert-butoxycarbonylation of a wide array of amines under solvent-free conditions at room temperature. researchgate.netsigmaaldrich.comsigmaaldrich.com

The reaction typically involves treating the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalytic amount of HClO4-SiO2. This method offers several advantages, including high yields, short reaction times, and simple work-up procedures. organic-chemistry.orgorganic-chemistry.org The catalyst can be easily recovered by filtration and reused multiple times without a significant loss in its catalytic activity. organic-chemistry.orgorganic-chemistry.org This approach avoids the formation of common side products such as isocyanates, ureas, and N,N-di-Boc derivatives, which can be problematic in base-catalyzed reactions. organic-chemistry.org The high efficiency of HClO4-SiO2 is attributed to the strong Lewis acidity of the supported perchloric acid, which activates the (Boc)2O reagent towards nucleophilic attack by the amine.

The versatility of HClO4-SiO2 has been demonstrated in the N-Boc protection of various functionalized amines, including those containing hydroxyl or thiol groups, showcasing its excellent chemoselectivity. organic-chemistry.org This methodology aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous and corrosive reagents. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Catalysts for N-tert-butoxycarbonylation

| Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Ref. |

|---|---|---|---|---|

| HClO4-SiO2 | Solvent-free, Room Temp. | High | Short | organic-chemistry.org |

| DMAP | Various solvents | Variable | Variable | |

| Lewis Acids (e.g., ZrCl4) | Various solvents | Variable | Variable | researchgate.net |

Metal-Catalyzed Transformations Involving tert-Butyl Carbamates (e.g., Ni-boride, Yb(OTf)3)

Metal catalysts offer alternative and often highly efficient routes for the synthesis and transformation of tert-butyl carbamates. Nickel boride (Ni2B), often generated in situ from a nickel salt and sodium borohydride, is a versatile catalyst for various organic transformations. wikipedia.orgorganic-chemistry.org While primarily known as a hydrogenation catalyst, it has also been employed in reactions involving carbamates. organic-chemistry.org For instance, nickel boride has been used in the reductive cleavage of certain functional groups in the presence of Boc-protected amines. researchgate.net The non-pyrophoric and air-stable nature of nickel boride makes it a safer alternative to other catalysts like Raney Nickel. wikipedia.org

Ytterbium(III) triflate (Yb(OTf)3) is another powerful Lewis acid catalyst that has found applications in carbamate synthesis. researchgate.netnih.gov It can effectively catalyze the N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. nih.gov The reaction proceeds under mild conditions and offers good to excellent yields for a broad range of substrates. researchgate.net Yb(OTf)3 is particularly useful for the protection of carboxylic acids as tert-butyl esters and alcohols as tert-butyl ethers, showcasing its versatility in organic synthesis. nih.govacs.org The catalytic activity of Yb(OTf)3 is attributed to its ability to activate the carbonyl group of the Boc-anhydride, facilitating the nucleophilic attack by the amine. acs.org The catalyst can also be employed in other transformations involving carbamates, such as in imino ene reactions. organic-chemistry.org

Table 2: Metal Catalysts in Carbamate Synthesis

| Catalyst | Substrate | Reagent | Product | Ref. |

|---|---|---|---|---|

| Ni-boride | Nitroarenes | NaBH4, (Boc)2O | Boc-protected amines | organic-chemistry.org |

| Yb(OTf)3 | Amines | (Boc)2O | N-Boc amines | nih.gov |

| Yb(OTf)3 | Alcohols | (Boc)2O | tert-Butyl ethers | nih.govacs.org |

Environmentally Conscious Synthetic Strategies for Carbamate Derivatives

The development of environmentally benign synthetic methods is a central theme in modern organic chemistry. For the synthesis of carbamate derivatives, this has led to a focus on reducing solvent waste and utilizing greener reagents and recyclable catalysts.

Solvent-Free and Reduced-Solvent Reaction Conditions

Performing reactions under solvent-free or reduced-solvent conditions is a key principle of green chemistry. jocpr.com The synthesis of tert-butyl carbamates has been successfully achieved under such conditions, often with the aid of solid-supported catalysts like HClO4-SiO2. organic-chemistry.orgrsc.org These solvent-free approaches not only reduce environmental pollution but also simplify the reaction work-up, as the catalyst can be easily separated by filtration.

In some cases, water has been explored as a green solvent for N-tert-butoxycarbonylation. Catalyst-free chemoselective N-tert-butoxycarbonylation of amines has been reported in water, affording N-Boc derivatives without the formation of common side products. nih.gov The use of deep eutectic solvents (DESs) has also been investigated for the synthesis of carbamates. nih.gov These strategies significantly decrease the reliance on volatile and often toxic organic solvents.

Continuous-flow synthesis is another promising approach that can reduce solvent usage and improve reaction efficiency. nih.govacs.org This technique allows for precise control over reaction parameters and can lead to higher yields and purity of the desired carbamate products. acs.org

Exploration of Green Reagents and Recyclable Catalysts

The use of green reagents and recyclable catalysts is another cornerstone of sustainable carbamate synthesis. Carbon dioxide (CO2), a renewable and non-toxic C1 source, is an attractive alternative to hazardous reagents like phosgene for carbamate synthesis. psu.edursc.org Various catalytic systems have been developed to facilitate the direct synthesis of carbamates from amines, alcohols, and CO2. psu.edu Basic catalysts, such as cesium carbonate, have shown good activity in converting a variety of amines and alcohols into the corresponding carbamates using CO2. psu.edugoogle.com

The development of recyclable catalysts is crucial for sustainable chemical processes. jocpr.com Heterogeneous catalysts, such as V2O5/SnO2 and Amberlite-IR 120 resin, have been employed for the N-Boc protection of amines and can be easily recovered and reused. jocpr.com Similarly, silica-supported catalysts like HClO4-SiO2 demonstrate excellent reusability. organic-chemistry.orgresearchgate.net Biocatalysis, using enzymes such as esterases, also presents a green approach for carbamate synthesis in aqueous media. nih.gov These enzymatic methods can offer high selectivity and operate under mild reaction conditions. nih.gov

Table 3: Environmentally Conscious Synthetic Strategies

| Strategy | Key Features | Examples | Ref. |

|---|---|---|---|

| Solvent-Free | Reduced waste, simplified work-up | HClO4-SiO2 catalyzed N-Boc protection | organic-chemistry.orgrsc.org |

| Water as Solvent | Environmentally benign | Catalyst-free N-Boc protection | nih.gov |

| Green Reagents | Use of non-toxic, renewable resources | CO2 as a C1 source for carbamate synthesis | psu.edursc.org |

| Recyclable Catalysts | Reduced catalyst waste and cost | V2O5/SnO2, Amberlite-IR 120, HClO4-SiO2 | organic-chemistry.orgjocpr.com |

| Biocatalysis | Mild conditions, high selectivity | Esterase-catalyzed carbamate synthesis | nih.gov |

Mechanistic Investigations of Tert Butyl 3,4 Difluorophenylcarbamate Formation and Reactivity

Detailed Reaction Mechanisms of Carbamate (B1207046) Bond Formation

The synthesis of tert-Butyl 3,4-difluorophenylcarbamate, like other N-Boc protected amines, involves the formation of a carbamate linkage. The most common method for this transformation is the reaction of the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com The mechanism is characterized by the nucleophilic attack of the amine on the electrophilic anhydride (B1165640). total-synthesis.com

Role of Activated Intermediates and Elucidation of Transition States

The formation of the carbamate bond proceeds through a nucleophilic substitution mechanism. The amine nitrogen acts as the nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. total-synthesis.commasterorganicchemistry.com This initial attack leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Recent methodologies have also explored the direct synthesis of carbamates from Boc-protected amines by generating isocyanate intermediates through activation with reagents like triflic anhydride (Tf₂O) or under the influence of bases like t-BuOLi. rsc.orgresearchgate.net These isocyanates are then trapped by nucleophiles to form the desired carbamate, thiocarbamate, or urea. rsc.orgresearchgate.net

Protonation and Dissociation Mechanisms in Related tert-Butyl Systems (e.g., SN1 Analogy)

The reactivity of the tert-butoxycarbonyl (Boc) group is most evident in its cleavage, or deprotection, which typically occurs under acidic conditions. total-synthesis.comresearchgate.net This process is initiated by the protonation of the carbamate functionality. total-synthesis.comnih.gov Computational and experimental studies on simple tert-butylcarbamates show that protonation can occur at either the carbonyl oxygen or the nitrogen atom. nih.gov In the gas phase, the carbonyl group is the preferred site of protonation. nih.gov

Following protonation of the carbonyl oxygen, the C-O bond of the tert-butyl group cleaves, resulting in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.commasterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com This step, the unimolecular loss of the tert-butyl cation, is the rate-determining step and is analogous to the Sɴ1 (Substitution Nucleophilic Unimolecular) mechanism, which is characterized by the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org The stability of the tert-butyl cation is a key factor driving this cleavage. chemistrysteps.com

Kinetic Studies and Reaction Rate Determinants in Carbamate Synthesis

The rate-limiting step in carbamate formation from weakly basic amines is often the carbon-nitrogen bond formation. researchgate.netresearchgate.net For more basic amines, proton transfer may become the rate-limiting step. researchgate.netresearchgate.net The rate of reaction and the stability of the resulting carbamate can be correlated with the steric and electronic environment of the amino group. researchgate.net

A Brønsted relationship often exists between the second-order rate constants and the acid dissociation constants (pKa) of the amines, indicating that the basicity of the amine is a key determinant of the reaction rate. researchgate.netresearchgate.net For instance, one study found a relationship described by the equation log10k = 0.34 pKa + 0.45 at 20 °C for a series of primary amines. researchgate.net

| Factor | Influence on Reaction Rate | Mechanism Detail |

|---|---|---|

| Amine Basicity (pKa) | Higher basicity generally increases the rate. | Follows a Brønsted relationship. researchgate.netresearchgate.net |

| Steric Hindrance | Increased steric hindrance around the nitrogen atom can decrease the rate. | Hinders the nucleophilic attack on the carbonyl carbon. researchgate.net |

| Temperature | Higher temperatures generally increase the rate but can also favor side reactions. nih.gov | Provides activation energy for the reaction. |

| pH / Alkalinity | Higher alkalinity is essential for the stability of carbamates in solution. researchgate.net | Affects the equilibrium between the free amine and its protonated form. |

Chemoselectivity and Regioselectivity in Synthetic Pathways to Fluorinated Carbamates

The synthesis of complex molecules often requires the use of protecting groups to mask reactive functional groups. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its unique stability and selective removal conditions. nih.govrsc.org

Orthogonal Protection Strategies Leveraging Boc Group Stability

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others. fiveable.me This allows for precise, stepwise modifications of a multifunctional compound. fiveable.me

The Boc group is ideal for such strategies because it is stable under a wide range of conditions, including exposure to most nucleophiles and bases, as well as catalytic hydrogenation. total-synthesis.comorganic-chemistry.orgresearchgate.netrsc.org However, it is readily cleaved under acidic conditions. total-synthesis.com This characteristic makes it "orthogonal" to other common amine protecting groups such as the Fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, and the Carboxybenzyl (Cbz) group, which is removed by hydrogenolysis. total-synthesis.comfiveable.me This compatibility allows for complex synthetic sequences where, for example, an Fmoc group can be removed to allow for peptide chain elongation while Boc groups on amino acid side chains remain intact. researchgate.net

| Protecting Group | Abbreviation | Typical Cleavage Condition | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) total-synthesis.com | Stable to base, nucleophiles, hydrogenolysis. organic-chemistry.org |

| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.com | Stable to acid, hydrogenolysis. |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) total-synthesis.com | Stable to mild acid and base. |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) total-synthesis.com | Stable to acid and base. |

Selective Deprotection Methodologies for the tert-Butoxycarbonyl Group

The selective removal of the Boc group is a frequent and critical step in multi-step synthesis. The choice of deprotection reagent allows chemists to control the reaction's selectivity and mildness.

Standard Acidic Conditions:

Trifluoroacetic Acid (TFA): A common and effective method involves using strong acids like TFA, often in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comwikipedia.org

Hydrogen Chloride (HCl): A solution of HCl in an organic solvent, such as dioxane or ethyl acetate, is also widely used for fast and efficient Boc deprotection. wikipedia.orgnih.gov

Milder and More Selective Conditions: For substrates that are sensitive to strong acids, various milder methods have been developed:

Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane have been shown to selectively remove the Boc group from secondary amines while leaving primary N-Boc groups unaffected. tandfonline.com Aluminum trichloride (B1173362) (AlCl₃) can also be used for selective cleavage. wikipedia.org

Silyl-based Reagents: Sequential treatment with trimethylsilyl (B98337) iodide (TMSI) followed by methanol (B129727) provides a mild deprotection pathway. wikipedia.orgacs.org This method is particularly useful when other deprotection methods are too harsh for the substrate. wikipedia.org The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, and subsequent methanolysis and decarboxylation. wikipedia.org

Other Reagents: Other reported methods include the use of oxalyl chloride in methanol, aqueous phosphoric acid, and even boiling water under catalyst-free conditions, showcasing the versatility of deprotection strategies. nih.govrsc.orgrsc.orgresearchgate.net

The development of these varied methodologies allows for the strategic removal of the Boc group in the presence of other acid-sensitive functionalities, enhancing its utility in the synthesis of complex fluorinated and non-fluorinated molecules. tandfonline.com

Computational and Theoretical Studies on Tert Butyl 3,4 Difluorophenylcarbamate

Quantum Chemical Calculations: Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) for Ground State Geometries and Conformational Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. researchgate.net Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining a high level of accuracy.

For tert-butyl 3,4-difluorophenylcarbamate, a DFT study would begin by optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms—the ground state. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

Conformational analysis is a crucial part of this process. It involves exploring the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds, such as the C-N bond of the carbamate (B1207046) group and the C-O bond of the tert-butyl group. By calculating the relative energies of these different conformers, researchers can identify the most stable (lowest energy) conformation and understand the molecule's flexibility. youtube.com This analysis provides essential data on bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) and their Implications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. researchgate.netresearchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, acting as an electrophile. A lower LUMO energy suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate which parts are most likely to be involved in electron donation and acceptance during a chemical reaction.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to show different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack (attack by electron-seeking species).

Blue: Regions of positive potential, which are electron-deficient. These areas are prone to nucleophilic attack (attack by electron-donating species).

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbamate group and the fluorine atoms due to their high electronegativity. In contrast, positive potential would be expected around the hydrogen atom of the N-H group, making it a potential site for hydrogen bonding. nih.gov

Charge Distribution Analysis (e.g., Mulliken and Natural Population Analysis)

Charge distribution analysis provides insight into how electrons are shared among the atoms in a molecule, resulting in partial atomic charges. Two common methods for this analysis are Mulliken Population Analysis and Natural Population Analysis (NPA).

Mulliken Population Analysis: This is a simpler and older method that partitions the total electron density among the atoms. While computationally efficient, its results can be sensitive to the basis set used in the calculation.

Natural Population Analysis (NPA): NPA is based on the Natural Bond Orbital (NBO) method and generally provides a more robust and less basis-set-dependent description of atomic charges. nih.gov It is often considered to give a more chemically intuitive picture of electron distribution. nih.gov

Analyzing the charge distribution of this compound would quantify the partial positive and negative charges on each atom. This information helps to explain the molecule's polarity, dipole moment, and the reactivity patterns predicted by the MEP map.

Theoretical Exploration of Reaction Pathways and Energetics

Computational chemistry can also be used to model the entire course of a chemical reaction, providing insights into its mechanism and feasibility.

Identification of Transition States and Determination of Activation Energy Barriers

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state, which is the peak of the energy profile connecting reactants and products. Identifying the geometry of this transition state is crucial for understanding the reaction mechanism.

Computational methods can locate these transition states and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy barrier. A high activation energy indicates a slow reaction, while a low activation energy suggests a faster reaction. For a reaction involving this compound, such as its synthesis or decomposition, these calculations would reveal the most likely pathway and the energy required for the reaction to occur.

Computational Modeling of Solvent Effects on Reaction Mechanisms

There are no specific computational studies in the reviewed literature that model the effects of solvents on the reaction mechanisms involving this compound. Such studies would theoretically involve using computational methods like Density Functional Theory (DFT) to simulate how different solvent environments influence the energy barriers and pathways of reactions where this carbamate is a reactant or product. This type of analysis is crucial for optimizing reaction conditions and understanding mechanistic details, but has not been specifically applied to this compound in available research.

Intermolecular Interactions and Crystal Packing Analysis

A prerequisite for a detailed analysis of intermolecular interactions and crystal packing is the availability of a solved crystal structure. As of now, the crystal structure of this compound has not been deposited in crystallographic databases, which precludes experimental analysis of its solid-state interactions.

Hirshfeld Surface Analysis and Associated Fingerprint Plots for Quantifying Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps various properties onto the surface, including the normalized contact distance (dnorm), to identify key interaction points. The corresponding 2D fingerprint plots further break down these interactions, showing the relative contributions of different contact types, such as H···H, O···H, and F···H interactions.

However, without a crystal structure for this compound, a Hirshfeld surface analysis cannot be performed. Consequently, there are no available data or fingerprint plots to quantify the intermolecular interactions for this specific compound.

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound includes a secondary amine (N-H) group and carbonyl (C=O) group, which are potential hydrogen bond donors and acceptors, respectively. Additionally, the fluorine atoms can participate in weaker C-H···F hydrogen bonds and other non-covalent interactions. A theoretical investigation would typically analyze the geometry and energetics of these potential bonds.

In the absence of an experimental crystal structure or dedicated computational studies, a definitive analysis of the hydrogen bonding network and other non-covalent interactions, such as π-π stacking or dipole-dipole interactions, in the solid state of this compound cannot be provided.

Advanced Analytical Characterization and Structural Elucidation of Tert Butyl 3,4 Difluorophenylcarbamate

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For tert-Butyl 3,4-difluorophenylcarbamate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. The spectrum for this compound is expected to show two main regions: the aromatic region for the protons on the difluorophenyl ring and the aliphatic region for the protons of the tert-butyl group. The tert-butyl group will appear as a sharp singlet, integrating to nine protons, due to the chemical equivalence of the methyl groups. The three protons on the aromatic ring will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate (B1207046), and the six carbons of the difluorophenyl ring. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential tool for its characterization. biophysics.org This technique is highly sensitive to the local electronic environment of the fluorine atoms. biophysics.org For the 3,4-difluoro substitution pattern, two distinct signals are expected, each corresponding to one of the fluorine atoms. These signals will appear as doublets due to the coupling between the two non-equivalent fluorine atoms, and further coupling to adjacent protons will result in more complex multiplets. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for identifying isomers and assessing purity. biophysics.org

Table 1: Expected NMR Spectral Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0 - 7.5 | m | Aromatic CH |

| ¹H | ~6.8 | br s | NH |

| ¹H | ~1.50 | s | -C(CH₃)₃ |

| ¹³C | ~153 | s | C=O (carbamate) |

| ¹³C | ~140-155 (JCF ≈ 245 Hz) | m | C-F |

| ¹³C | ~110-135 | m | Aromatic CH and C-N |

| ¹³C | ~80 | s | -C (CH₃)₃ |

| ¹³C | ~28 | s | -C(CH₃ )₃ |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. Multiplicity: s = singlet, m = multiplet, br s = broad singlet.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum acts as a molecular "fingerprint," with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands confirming its structure. A strong absorption band is anticipated in the region of 1700-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretching vibration of the secondary amine in the carbamate will likely appear as a sharp peak around 3300-3400 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-F bonds will show strong stretching absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Finally, the aliphatic C-H bonds of the tert-butyl group will produce stretching and bending vibrations around 2850-2970 cm⁻¹ and 1365-1470 cm⁻¹, respectively.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Secondary Amine (Carbamate) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2970 | C-H Stretch | Aliphatic (tert-butyl) |

| 1700 - 1750 | C=O Stretch | Carbonyl (Carbamate) |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1365 & 1390 | C-H Bend | gem-Dimethyl (tert-butyl) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound (C₁₁H₁₃F₂NO₂), the expected exact mass is 245.0863. HRMS analysis should confirm this mass to within a few parts per million (ppm), validating the molecular formula.

Under electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. A key fragmentation pathway for tert-butoxycarbonyl (Boc) protected amines is the loss of isobutylene (B52900) (C₄H₈, 56 Da) to form a carbamic acid intermediate, which can then lose carbon dioxide (CO₂, 44 Da). researchgate.net Therefore, significant fragment ions corresponding to [M-56]⁺ and [M-100]⁺ (representing the free 3,4-difluoroaniline (B56902) ion) are expected. Another common fragmentation is the cleavage of the tert-butyl group to form a stable tert-butyl cation at m/z 57.

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z (Nominal) | Proposed Fragment | Formula of Lost Neutral(s) |

|---|---|---|

| 245 | [M]⁺ | - |

| 189 | [M - C₄H₈]⁺ | C₄H₈ |

| 145 | [M - C₄H₈ - CO₂]⁺ | C₄H₈, CO₂ |

| 129 | [C₆H₄F₂N]⁺ | C₅H₉O₂ |

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts. These techniques are central to assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for this type of analysis.

Method development would involve using a C18 stationary phase column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the efficient elution of the target compound and the separation of impurities with different polarities. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

Method validation would be performed to ensure the method is accurate, precise, reproducible, and robust. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), and specificity. sielc.com

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water (with 0.1% formic or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., 50% B to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov While this compound itself has limited volatility, GC analysis can be employed for specific purposes, such as monitoring for volatile impurities or analyzing the compound after derivatization.

For direct analysis, a high-temperature GC method with a non-polar or mid-polarity capillary column (e.g., DB-5MS or HP-5MS) would be required to prevent thermal decomposition in the injector or column. nih.govresearchgate.net However, the carbamate functional group can be thermally labile.

A more common approach for analyzing such compounds by GC is through derivatization. Silylation, for example, using reagents like BSTFA, can replace the active hydrogen on the carbamate nitrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov This process increases the compound's volatility and thermal stability, making it more amenable to GC analysis and often resulting in improved peak shape and sensitivity. nih.gov

When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides mass spectra for each component, allowing for positive identification. scispec.co.th This is particularly useful for identifying trace-level impurities that may not be detectable by other methods.

Table 5: Illustrative GC-MS Parameters for Volatile Analysis

| Parameter | Condition |

|---|---|

| Column | Fused-silica capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (or similar) |

| Carrier Gas | Helium at ~1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| MS Ion Source | Electron Impact (EI), 70 eV |

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

While the specific crystal structure of this compound is not publicly available, analysis of closely related fluorinated phenylcarbamate and tert-butyl-containing compounds allows for a detailed projection of its likely structural features. For instance, the analysis of compounds like (1S)-tert-Butyl [3-chloro-1-(3,5-difluorophenyl)propyl]carbamate reveals key crystallographic parameters that can be expected. researchgate.net Typically, such compounds crystallize in common space groups like P212121 (orthorhombic), and their structures are solved and refined to a high degree of precision. researchgate.net

Computational modeling, in conjunction with crystallographic data from analogous structures, can predict the most stable conformers. Energy minimization calculations often show that structures with bulky groups, like the tert-butyl group, will orient themselves to reduce steric strain, which can lead to non-planar or "twisted" conformations rather than fully planar arrangements. upenn.eduresearchgate.net

Table 1: Representative Crystallographic Data for Structurally Related Compounds

| Parameter | (1S)-tert-Butyl [3-chloro-1-(3,5-difluorophenyl)propyl]carbamate researchgate.net | N-tert-Butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide nih.gov |

|---|---|---|

| Formula | C₁₄H₁₈ClF₂NO₂ | C₂₂H₁₉F₄NO₄ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| Unit Cell a (Å) | 5.2216 (2) | 10.123 (1) |

| Unit Cell b (Å) | 14.3035 (6) | 16.456 (2) |

| Unit Cell c (Å) | 19.6163 (8) | 12.876 (2) |

| Volume (ų) | 1465.09 (10) | 2118.1 (5) |

| Key Feature | Shows a specific conformation determined by the chiral center and bulky groups. | The molecule adopts a T-shaped conformation. |

This table presents data from compounds structurally related to this compound to illustrate typical crystallographic parameters.

Advanced Derivatization Strategies for Enhanced Analytical Characterization (e.g., silylation for GC-MS)

For analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the inherent polarity and relatively low volatility of carbamates like this compound can pose challenges, leading to poor peak shape, thermal degradation, and adsorption on the GC column. gcms.cz Advanced derivatization strategies are employed to overcome these limitations by chemically modifying the analyte to make it more suitable for GC analysis. sigmaaldrich.comresearchgate.net

Silylation is the most common and effective derivatization technique for compounds containing active hydrogen atoms, such as the N-H group in the carbamate moiety of this compound. researchgate.net This process involves the replacement of the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. gcms.cz The resulting silylated derivative is less polar, more volatile, and more thermally stable, leading to improved chromatographic performance and enhanced detection. gcms.czsigmaaldrich.com

The reaction for the silylation of this compound would proceed by reacting the compound with a potent silylating agent. A variety of these agents are available, each with different reactivities. numberanalytics.com N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent, often employed with a catalyst like trimethylchlorosilane (TMCS) to increase its reactivity, especially for moderately hindered compounds. sigmaaldrich.com The derivatization reaction typically involves heating the analyte with an excess of the silylating agent in a suitable solvent for a specific time to ensure complete conversion. sigmaaldrich.com

The resulting TMS derivative of this compound can be readily analyzed by GC-MS. In the mass spectrometer, the derivative often yields characteristic fragment ions, which are useful for structural confirmation and quantification. springernature.com Other sterically bulkier silylating agents, such as those that introduce a tert-butyldimethylsilyl (tBDMS) group, can also be used. springernature.com TBDMS derivatives offer the advantage of increased stability towards hydrolysis and often produce a prominent molecular ion or a characteristic [M-57]+ fragment (loss of the tert-butyl group), which is highly valuable for mass spectral identification. springernature.comresearchgate.net

Table 2: Common Silylating Agents for Derivatization of Carbamates

| Silylating Agent | Abbreviation | Key Characteristics | Typical Reaction Conditions |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive; volatile byproducts are easily removed. sigmaaldrich.comnih.gov | Often used with 1% TMCS as a catalyst; heating at 60-80°C for 15-45 minutes. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile of the TMS-acetamides; powerful silyl donor. | Similar to BSTFA, effective for a wide range of polar compounds. |

| N,O-bis(trimethylsilyl)acetamide | BSA | Excellent solvent and powerful silylating agent. researchgate.net | Can often be used neat or with a solvent; heating is typical. |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Forms stable tBDMS derivatives; useful for mass spectrometry due to characteristic fragmentation. springernature.com | Generally requires heating for longer periods (e.g., 60-100°C for 1-2 hours). |

This table summarizes key derivatization agents that could be employed for the GC-MS analysis of this compound.

Applications and Synthetic Utility of Tert Butyl 3,4 Difluorophenylcarbamate in Advanced Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Syntheses

The strategic placement of fluorine atoms on the phenyl ring and the presence of the readily cleavable N-Boc group endow tert-butyl 3,4-difluorophenylcarbamate with a high degree of utility as a key intermediate in the synthesis of a wide array of complex organic molecules.

Precursor to Complex Molecular Scaffolds and Ligands (e.g., piperazine (B1678402) derivatives)

This compound serves as a crucial starting material for the synthesis of various complex molecular scaffolds and ligands, which are of significant interest in medicinal chemistry and materials science. The piperazine moiety, in particular, is a common structural motif in many biologically active compounds. The synthesis of piperazine derivatives often involves the introduction of the 3,4-difluorophenyl group, which can modulate the physicochemical properties of the final molecule, such as basicity and lipophilicity, thereby enhancing its pharmacokinetic profile. While direct synthetic examples starting from this compound are not extensively detailed in readily available literature, the general synthetic strategies for N-aryl piperazines often involve the reaction of a suitably activated fluorinated aromatic compound with a piperazine derivative. In this context, this compound represents a stable and readily activated precursor.

| Precursor | Target Scaffold/Ligand | Potential Application |

| This compound | Piperazine derivatives | Pharmaceuticals, Agrochemicals |

| This compound | Complex multicyclic ligands | Catalysis, Materials Science |

Building Block for Diverse Fluorinated Aromatic Systems

The incorporation of fluorine atoms into aromatic systems is a widely employed strategy in drug discovery to improve metabolic stability, binding affinity, and bioavailability. nih.gov this compound is an excellent building block for the synthesis of diverse fluorinated aromatic systems. The 3,4-difluorophenyl moiety can be readily introduced into a target molecule, and the Boc-protected amino group provides a handle for further functionalization. This allows for the construction of libraries of fluorinated compounds for screening in various biological assays. The use of fluorinated building blocks like this compound is a dominant approach in the discovery of new drugs. nih.gov

Exploiting the N-Boc Protecting Group in Peptide Synthesis and Amine Transformations

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).

The N-Boc group in this compound provides a stable yet easily removable protecting group for the amino functionality. In peptide synthesis, the Boc group protects the N-terminus of an amino acid while the C-terminus is activated for coupling with the next amino acid in the sequence. chempep.compeptide.com The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), which allows for the stepwise assembly of a peptide chain on a solid support. chempep.compeptide.com While specific examples detailing the use of this compound as a direct precursor for a custom fluorinated amino acid in SPPS are not prevalent, the underlying principles of Boc-based SPPS are directly applicable. chempep.comnih.gov The 3,4-difluorophenyl group would confer unique properties to the resulting peptide, such as increased hydrophobicity and altered electronic characteristics.

Beyond peptide synthesis, the N-Boc group facilitates a variety of amine transformations. Once the Boc group is removed to reveal the free amine of 3,4-difluoroaniline (B56902), this amine can undergo a wide range of reactions, including alkylation, acylation, and participation in transition metal-catalyzed cross-coupling reactions to form more complex structures.

| Application | Key Feature of N-Boc Group | Typical Deprotection Condition |

| Peptide Synthesis | Stability to coupling conditions, Acid lability | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) chempep.com |

| Amine Transformations | Protection during other reactions | Acidic conditions (e.g., HCl) |

Development of New Reactions and Transformations Utilizing the Carbamate (B1207046) Functionality

The carbamate functionality in this compound is not merely a protecting group; its inherent reactivity can be harnessed for the development of novel synthetic methodologies.

Reactivity of the Carbamate Nitrogen for Further Derivatization Reactions

The nitrogen atom of the carbamate group in this compound, while protected, can still exhibit reactivity under certain conditions, allowing for further derivatization. For instance, N-alkylation or N-arylation of the carbamate nitrogen can be achieved, leading to the formation of tertiary amines upon deprotection. Although less common than reactions at the aromatic ring, these transformations can provide access to unique molecular architectures. The specific conditions for such derivatizations would need to be carefully optimized to avoid premature cleavage of the Boc group.

Introduction of the Fluorinated Phenyl Moiety into Diverse Molecular Architectures

This compound is an effective reagent for introducing the 3,4-difluorophenyl moiety into a variety of molecular structures through cross-coupling reactions. The Boc-protected amino group can act as a directing group in certain transformations or can be converted to other functional groups that are amenable to coupling chemistries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for C-C and C-N bond formation. sigmaaldrich.comnih.govrug.nlresearchgate.net By employing this compound in these reactions, the 3,4-difluorophenyl group can be efficiently coupled with a wide range of substrates, including boronic acids, alkenes, and amines, to generate complex fluorinated molecules.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Aryl/Vinyl Boronic Acids | Pd catalyst with phosphine (B1218219) ligand nih.gov | C-C |

| Heck Reaction | Alkenes | Pd catalyst with phosphine ligand sigmaaldrich.com | C-C |

| Buchwald-Hartwig Amination | Amines | Pd catalyst with phosphine ligand | C-N |

Design and Synthesis of Analogs with Modified Electronic or Steric Profiles

The design and synthesis of analogs of this compound are often driven by the need to fine-tune molecular properties for specific applications, such as enhancing biological activity or optimizing reaction kinetics. By systematically altering the electronic and steric characteristics of the molecule, chemists can probe structure-activity relationships and develop novel compounds with desired functionalities.

The synthesis of such analogs typically begins with a substituted aniline (B41778) precursor. For instance, a general approach to synthesizing tert-butyl phenylcarbamate derivatives involves the reaction of a corresponding aniline with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine. nih.gov This method can be adapted to create a variety of analogs by starting with appropriately substituted anilines. For example, to introduce different electronic or steric properties, one could start with anilines bearing additional electron-donating or electron-withdrawing groups on the phenyl ring, or bulkier substituents to modulate the steric environment. researchgate.net

A study by Bhookya et al. (2017) outlines a synthetic strategy for a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives. nih.govscispace.comresearchgate.net While the core of their work is not on 3,4-difluorophenylcarbamate itself, the methodology is highly relevant. Their process involves the initial protection of an amino group on a substituted aniline with a Boc group, followed by further functionalization. nih.govscispace.comresearchgate.net This highlights a versatile platform for creating a library of analogs with diverse electronic and steric profiles. For example, starting with 3,4-difluoroaniline, one could introduce various benzamido groups at different positions on the ring to systematically study the impact of these modifications.

The following interactive table summarizes a general synthetic approach for creating analogs with modified profiles, based on the principles described in the literature.

| Starting Material | Reagent | Modification Type | Potential Analog |

| 3,4-difluoroaniline | Di-tert-butyl dicarbonate | Core Synthesis | This compound |

| Substituted 3,4-difluoroaniline | Di-tert-butyl dicarbonate | Electronic/Steric | tert-Butyl (substituted)-3,4-difluorophenylcarbamate |

| This compound | Electrophilic/Nucleophilic reagents | Further Functionalization | Functionalized this compound |

Structure-Reactivity Correlations in 3,4-Difluorophenylcarbamate Derivatives

Understanding the relationship between the structure of 3,4-difluorophenylcarbamate derivatives and their reactivity is crucial for predicting their behavior in chemical reactions and biological systems. The electronic and steric properties of substituents on the aromatic ring play a pivotal role in determining the reactivity of the carbamate moiety and the phenyl ring itself.

While specific quantitative structure-activity relationship (QSAR) studies on this compound are not extensively documented in the public domain, general principles of physical organic chemistry and findings from related classes of compounds can provide valuable insights. The reactivity of the phenyl ring towards electrophilic or nucleophilic substitution, for instance, is heavily influenced by the electron-withdrawing nature of the two fluorine atoms. vulcanchem.com

The synthesis of a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives and the evaluation of their anti-inflammatory activity provides a practical example of structure-activity relationships. nih.govscispace.comresearchgate.net In this study, the nature of the substituent on the benzamido group significantly influenced the biological activity of the compounds. nih.govscispace.comresearchgate.net Although the core was not a 3,4-difluorophenyl group, the principle remains the same: modifications to the molecular structure lead to changes in biological or chemical reactivity.

The following table illustrates hypothetical structure-reactivity correlations based on established chemical principles, which would need to be validated experimentally for 3,4-difluorophenylcarbamate derivatives.

| Substituent on Phenyl Ring | Electronic Effect | Predicted Impact on Reactivity |

| Electron-donating group (e.g., -OCH₃) | Increases electron density | Enhances reactivity towards electrophilic aromatic substitution |

| Electron-withdrawing group (e.g., -NO₂) | Decreases electron density | Reduces reactivity towards electrophilic aromatic substitution; may facilitate nucleophilic aromatic substitution |

| Bulky alkyl group (e.g., -C(CH₃)₃) | Steric hindrance | May hinder access of reagents to nearby functional groups, slowing reaction rates |

Impact of Fluorine Substitution on Chemical Properties and Interactions

The presence of two fluorine atoms on the phenyl ring of this compound has a profound impact on its chemical properties and intermolecular interactions. Fluorine is the most electronegative element, and its introduction into an organic molecule can lead to significant changes in electron distribution, lipophilicity, metabolic stability, and binding affinity to biological targets. vulcanchem.com

The electron-withdrawing inductive effect of the fluorine atoms in the 3 and 4 positions decreases the electron density of the aromatic ring. This has several consequences:

Acidity of the N-H bond: The electron-withdrawing nature of the difluorinated ring can increase the acidity of the carbamate N-H proton, which can influence its reactivity and its ability to participate in hydrogen bonding.

Reactivity of the aromatic ring: The reduced electron density deactivates the ring towards electrophilic aromatic substitution. Conversely, it can make the ring more susceptible to nucleophilic aromatic substitution, a common strategy in the synthesis of complex molecules. vulcanchem.com

Fluorine substitution also affects non-covalent interactions. The fluorine atoms can participate in hydrogen bonding with suitable donors, although these interactions are generally weaker than those involving oxygen or nitrogen. More significantly, the introduction of fluorine can alter the molecule's lipophilicity (logP). The replacement of hydrogen with fluorine often increases lipophilicity, which can enhance a molecule's ability to cross cell membranes.

The following table summarizes the key impacts of the 3,4-difluoro substitution pattern on the properties of the phenylcarbamate scaffold.

| Property | Effect of 3,4-Difluoro Substitution | Consequence |

| Electronic Properties | Strong electron-withdrawing inductive effect | Deactivation of the ring to electrophilic attack; potential for nucleophilic aromatic substitution; increased N-H acidity |

| Lipophilicity | Generally increases | Can improve membrane permeability and bioavailability of drug candidates |

| Metabolic Stability | C-F bond is stronger than C-H bond | Can block sites of metabolic oxidation, leading to a longer biological half-life |

| Intermolecular Interactions | Can participate in hydrogen bonding and dipole-dipole interactions | Influences crystal packing, solubility, and binding to biological targets |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 3,4-difluorophenylcarbamate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A typical approach involves reacting 3,4-difluoroaniline with Boc anhydride [(Boc)₂O] in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic DMAP or TEA can accelerate the reaction . Purification is critical: use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >98% purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Employ a multi-technique approach:

- NMR : ¹H/¹³C NMR should show peaks for the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and aromatic fluorines (split coupling patterns in ¹H NMR).

- HRMS : Confirm molecular ion [M+H]⁺ matching C₁₁H₁₃F₂NO₂ (calc. 253.09).

- FTIR : Look for carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

Cross-reference with analogous Boc-protected compounds in literature .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Avoid moisture and strong acids/bases, as Boc groups hydrolyze under acidic conditions (e.g., TFA) or prolonged exposure to humidity. Stability tests (e.g., HPLC at t = 0, 1, 3 months) under varying temperatures can identify degradation products .

Advanced Research Questions

Q. How can conflicting data on thermal stability be resolved?

- Methodological Answer : Discrepancies in thermal stability (e.g., decomposition points reported as 109–112°C vs. 67–68°C for similar Boc-carbamates ) may arise from crystallinity or impurities. Conduct differential scanning calorimetry (DSC) under controlled heating rates (5°C/min) and compare with thermogravimetric analysis (TGA). Use high-purity samples (>99%) to isolate compound-specific behavior .

Q. What strategies optimize Boc deprotection in complex reaction systems?

- Methodological Answer : Deprotection with TFA in DCM (1:10 v/v, 0°C to RT) is standard, but competing side reactions (e.g., fluorophenyl ring halogenation) may occur. Alternative methods:

- Microwave-assisted deprotection : Reduces reaction time and byproduct formation.

- Selective scavengers : Add triethylsilane (TES) to quench reactive intermediates .

Monitor via LC-MS to track deprotection efficiency and side products.

Q. How do steric and electronic effects of 3,4-difluorophenyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic substitution but introduce steric hindrance. Computational modeling (DFT) can predict regioselectivity in Suzuki-Miyaura couplings. Experimentally, screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (XPhos, SPhos) to balance reactivity and steric access .

Q. What analytical methods resolve contradictions in toxicity profiles of structurally similar Boc-carbamates?

- Methodological Answer : While some analogs show low acute toxicity (e.g., LD50 >2000 mg/kg ), others may have unreported ecotoxicological risks. Perform:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.